molecular formula C12H10O6 B079818 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione CAS No. 13378-91-1

6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione

Cat. No. B079818
CAS RN: 13378-91-1
M. Wt: 250.2 g/mol
InChI Key: XVZRDQGFJDGVRP-UHFFFAOYSA-N
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Description

“6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione” is a chemical compound1. However, there is limited information available about this specific compound.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione”.



Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, I couldn’t find specific information on the molecular structure of “6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione”.



Chemical Reactions Analysis

The chemical reactions that “6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione” undergoes could not be found in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its reactivity, stability, and uses. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione”.


Scientific Research Applications

  • Spectral Analysis and Structural Identification : Glazunov et al. (2001) synthesized substituted 2,6- and 2,7-dihydroxynaphthazarins, including a compound similar in structure to 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione. They used UV and IR spectroscopy for structural differentiation and identification of these compounds, which is crucial for understanding their chemical behavior and potential applications (Glazunov, Tchizhova, Shuvalova, & Anufriev, 2001).

  • Synthesis and Isolation Techniques : Kündig et al. (2005) focused on the synthesis and isolation of 1,4-dihydroxynaphthalene and tetrahydronaphthalene-1,4-dione, exploring their stable tautomeric forms. They also prepared [Cr(CO)3] complexes of these tautomers for further chemical studies, which could be relevant for compounds like 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione (Kündig, Enríquez García, Lomberget, & Bernardinelli, 2005).

  • Organic Solar Cells : Gupta et al. (2017) designed and synthesized a small molecular non-fullerene electron acceptor using diketopyrrolopyrrole as terminal functionalities. This study's insights into the optoelectronic properties and high electron mobility of such compounds could inform the use of 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione in organic solar cell applications (Gupta, Rananaware, Rao, La, Bilić, Xiang, Li, Evans, Bhosale, & Bhosale, 2017).

  • Pharmacological Properties : Guzikowski et al. (1997) described the synthesis and pharmacological properties of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones. These compounds, similar in structure to 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione, were investigated for their antagonist properties on NMDA and AMPA receptors, indicating potential applications in neurological or psychiatric medication (Guzikowski, Whittemore, Woodward, Weber, & Keana, 1997).

Safety And Hazards

Understanding the safety and hazards of a compound is crucial for its handling and disposal. Unfortunately, I couldn’t find specific information on the safety and hazards of “6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione”.


Future Directions

As for future directions, further research and studies are needed to fully understand the properties, synthesis, and potential applications of “6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione”. This would include laboratory synthesis, detailed analysis of its physical and chemical properties, and exploration of its potential uses.


Please note that the information provided is based on the available resources and there might be more recent studies or data related to “6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione” that are not included in this analysis.


properties

IUPAC Name

6-ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O6/c1-2-4-9(15)7-5(13)3-6(14)11(17)8(7)12(18)10(4)16/h3,13,15-16,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZRDQGFJDGVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C1O)O)C(=O)C(=O)C=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573729
Record name 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione

CAS RN

13378-91-1
Record name 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Spahi, O Mutlu, E Sariyer, S Kocer, E Ugurel… - … Biology and Chemistry, 2020 - Elsevier
Theileria annulata secretes peptidyl prolyl isomerase enzyme (TaPIN1) to manipulate the host cell oncogenic signaling pathway by disrupting the tumor suppressor F-box and WD …
Number of citations: 2 www.sciencedirect.com

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